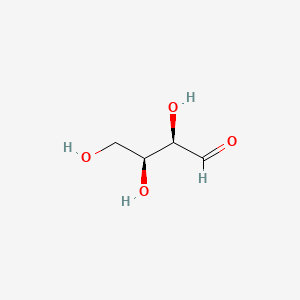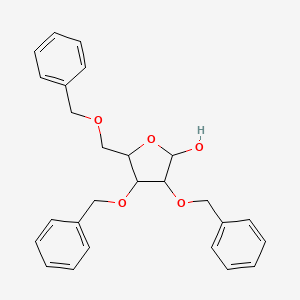
Trimebutine
Übersicht
Beschreibung
Trimebutine is a spasmolytic agent used for the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery . It regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects .
Synthesis Analysis
The synthesis of this compound involves esterifying and amino-methylating 2-amino-2-phenylbutyric acid, which is used as the raw material, and reducing it into 2-(dimethylamino)-2-phenylbutyl alcohol. This compound is then synthesized from the 2-(dimethylamino)-2-phenylbutyl alcohol and 3,4,5-trimethoxybenzoic acid in an organic solvent using protonic acid as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C22H29NO5 . The molecular weight is 387.48 .Chemical Reactions Analysis
The actions of this compound on the gastrointestinal tract are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . It also inhibits the inward calcium currents and calcium-dependent potassium currents in a concentration-dependent manner .Physical and Chemical Properties Analysis
This compound is a small molecule with a molar mass of 387.476 g/mol .Wissenschaftliche Forschungsanwendungen
Gastrointestinal Motility Modulation : Trimebutine has been studied for its dual effects on gastrointestinal (GI) motility, useful in treating disorders like irritable bowel syndrome (IBS). It works by inhibiting L-type Ca2+ channels at higher concentrations, which attenuates colonic motility, and enhances muscle contractions at lower concentrations by affecting BKca currents (Lee & Kim, 2011).
Antinociceptive Properties : A novel orally administered this compound compound (GIC‐1001) demonstrated antinociceptive (pain-relieving) effects and acted as a peripheral opioid agonist. This makes it potentially useful for patients undergoing sedation-free full colonoscopy (Cenac et al., 2016).
Treatment of Gastrointestinal Disorders : this compound was found effective in inducing phase 3 of the migrating motor complex in the human small intestine, indicating its potential for managing various GI motility disorders (Chaussade et al., 2006).
Potential Anti-tumor Agent : Interestingly, research has explored this compound's potential as an anti-tumor agent, particularly against glioma cells. It was observed to promote cell apoptosis and could possibly be applied in the clinical management of glioma/glioblastoma (Fan et al., 2018).
Effect on Neuronal Activation : Nor-trimebutine, a metabolite of this compound, showed effectiveness in reducing spinal neuronal activation induced by noxious stimuli, suggesting its role in the therapy of abdominal pain in IBS (Sinniger et al., 2005).
Pharmacokinetics and Bioequivalence : Studies have also been conducted on the pharmacokinetics and bioequivalence of this compound formulations, evaluating their absorption and metabolism in the body, which is crucial for ensuring the drug's efficacy and safety in various clinical settings (Jhee et al., 2007).
Antimicrobial Potential : A preliminary study suggested that this compound might have in vitro bacteriostatic/bactericidal activity against bacteria frequently found in the gastrointestinal tract, hinting at a potential role in treating post-infectious functional gastrointestinal disorders (Kountouras et al., 2012).
Taste-Masking and Sustained Release : The drug's taste-masking and sustained-release characteristics were evaluated, an important aspect for patient compliance, especially in oral formulations (Hashimoto et al., 2006).
Wirkmechanismus
Target of Action
Trimebutine primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .
Mode of Action
This compound interacts with its targets through an agonist effect . At high concentrations, it inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores . It is suggested that this compound binds to the inactivated state of the calcium channel with high affinity .
Biochemical Pathways
This compound affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It also mediates the release of gastrointestinal peptides such as motilin and modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . It is extensively metabolized, with less than 2.4% excreted unchanged in urine . The half-life of this compound is approximately 2.7–3.1 hours .
Result of Action
The action of this compound results in significant molecular and cellular effects. It inhibits cell viability and colony formation . It also significantly inhibits cell migration . Furthermore, this compound promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that this compound increases the level of active Caspase-3 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown to have antimicrobial activity against bacteria frequently colonizing the gastrointestinal tract . This suggests that the gut microbiota could potentially influence the action of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Trimebutine plays a significant role in biochemical reactions within the gastrointestinal system. It interacts with peripheral mu, kappa, and delta opiate receptors, acting as an agonist. These interactions lead to the modulation of gastrointestinal peptides release, which in turn affects the motility and sensitivity of the gut . Additionally, this compound is known to modulate multiple ion channels in the gut, further influencing gastrointestinal motility and pain control .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes within the gastrointestinal tract. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with opiate receptors and ion channels leads to changes in the contractile activity of smooth muscle cells in the gut, thereby regulating motility . Furthermore, this compound has been shown to affect the release of gastrointestinal peptides, which play a crucial role in cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with peripheral mu, kappa, and delta opiate receptors. By acting as an agonist at these receptors, this compound modulates the release of gastrointestinal peptides, which in turn affects gut motility and sensitivity . Additionally, this compound’s ability to modulate multiple ion channels in the gut contributes to its effects on gastrointestinal motility and pain control . These interactions at the molecular level result in the compound’s therapeutic effects in treating functional gastrointestinal disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that this compound maintains its efficacy over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound continues to modulate gastrointestinal motility and sensitivity over time . These findings highlight the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively modulates gastrointestinal motility and reduces abdominal pain . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal gastrointestinal function . These findings underscore the importance of appropriate dosing to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways within the gastrointestinal system. It interacts with enzymes and cofactors that play a role in its metabolism and elimination. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing that this compound influences the overall metabolic activity within the gut . These interactions contribute to the compound’s therapeutic effects and its ability to modulate gastrointestinal motility and sensitivity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within the gastrointestinal tract . This compound’s ability to target specific cells and tissues contributes to its effectiveness in modulating gastrointestinal motility and reducing abdominal pain.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the gastrointestinal tract, thereby enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023707 | |
| Record name | Trimebutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes. | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58997-89-0, 39133-31-8, 58997-90-3 | |
| Record name | (+)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Trimebutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimebutine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimebutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimebutine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEBUTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
| Record name | Trimebutine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


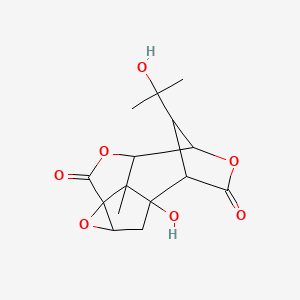
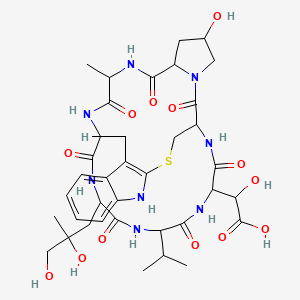
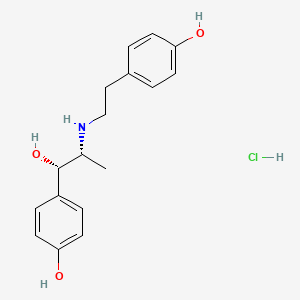

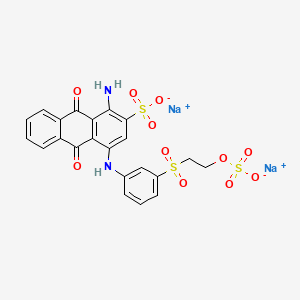
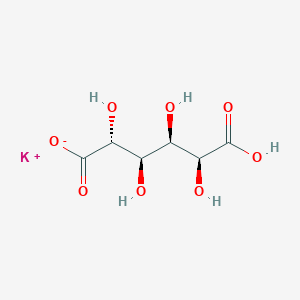
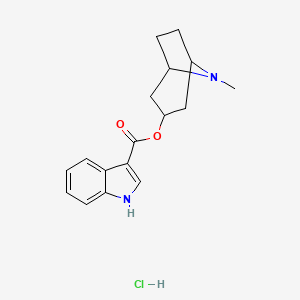




![2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride;hydrate](/img/structure/B7804160.png)
